(3S,4S)-N,4-dimethyl-piperidin-3-amine

JAK3 Inhibition Stereospecificity Enantiomeric Potency

As the less active enantiomer, this compound is an essential reference standard and impurity marker (Tofacitinib Impurity C) for chiral HPLC method validation in JAK inhibitor manufacturing. Procure this stereospecific building block to ensure accurate quantification and regulatory compliance in your analytical and process chemistry workflows.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B12278735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-N,4-dimethyl-piperidin-3-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CCNCC1NC
InChIInChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1
InChIKeyMGQFIZCZIYDUSZ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-N,4-Dimethyl-piperidin-3-amine: A Critical Chiral Building Block for Stereospecific Synthesis and JAK Inhibitor Research


(3S,4S)-N,4-Dimethyl-piperidin-3-amine (CAS 1932439-66-1) is a chiral piperidine derivative defined by its specific (3S,4S) stereochemistry. With a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol , it serves as a crucial intermediate and a stereoisomeric reference standard in pharmaceutical synthesis . Its primary role is as the less active enantiomer counterpart to the (3R,4R) form, which is a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib [1].

Why Generic Substitution of (3S,4S)-N,4-Dimethyl-piperidin-3-amine is Not Feasible: The Critical Role of Absolute Stereochemistry in Biological Activity and Synthesis


Substituting (3S,4S)-N,4-dimethyl-piperidin-3-amine with its enantiomer, (3R,4R)-N,4-dimethyl-piperidin-3-amine, or a racemic mixture leads to fundamentally different outcomes in both biological assays and synthetic pathways. The absolute stereochemistry at the 3- and 4-positions is a critical determinant of molecular recognition. Research and industrial processes show that the (3R,4R) enantiomer is the key intermediate for producing the potent JAK3 inhibitor Tofacitinib, while the (3S,4S) form yields a significantly less active isomer [1]. This stereospecificity means that using the incorrect isomer would result in a failed synthesis of the desired active pharmaceutical ingredient (API) or produce data confounded by lower potency and altered target engagement [2].

Quantitative Differentiation of (3S,4S)-N,4-Dimethyl-piperidin-3-amine: Evidence-Based Selection Criteria for Procurement and Research


Differential Binding Affinity to JAK3: A Key Selectivity Determinant

The (3S,4S) stereoisomer of the piperidine scaffold demonstrates a significantly reduced binding affinity for the Janus Kinase 3 (JAK3) target compared to the therapeutically active (3R,4R) form. The active (3R,4R)-derived drug, Tofacitinib, exhibits a potent IC50 of 1 nM against JAK3 in cell-free assays . In contrast, the (3S,4S) enantiomer is characterized as the 'less active' form, with its reduced potency being a critical factor in drug design and impurity profiling [1].

JAK3 Inhibition Stereospecificity Enantiomeric Potency

Divergent Roles in Tofacitinib Synthesis: (3S,4S) vs. (3R,4R) Intermediates

In the industrial synthesis of the JAK inhibitor Tofacitinib, stereochemical fidelity is non-negotiable. The process specifically relies on the (3R,4R) enantiomer of the 1-benzyl-N,4-dimethylpiperidin-3-amine intermediate to construct the active drug [1]. The (3S,4S) enantiomer, if used in its place, would lead to the synthesis of the less active (3S,4S)-Tofacitinib impurity, which is an undesired byproduct and must be controlled to ensure API quality [2].

API Synthesis Tofacitinib Process Chemistry

Commercially Available Purity Levels: A Comparative View

Commercial suppliers offer (3S,4S)-N,4-dimethyl-piperidin-3-amine with defined purity levels suitable for different applications. AChemBlock supplies the compound with a certified purity of 95% , while Leyan offers a higher purity grade of 98% . This 3% difference in purity can be critical for sensitive applications like use as an analytical standard or in advanced synthetic steps where impurity profiles must be tightly controlled.

Chemical Purity Supplier Comparison Quality Control

Vendor-Specified Storage Conditions for Optimal Stability

To maintain compound integrity, suppliers provide specific storage recommendations. AChemBlock specifies a storage temperature of 0-8°C for this compound . This cold storage requirement is a key logistical and operational consideration, differentiating it from more stable building blocks that can be kept at room temperature.

Compound Stability Storage Handling

Defined Research and Industrial Applications for (3S,4S)-N,4-Dimethyl-piperidin-3-amine


Reference Standard for Chiral Purity and Impurity Profiling in JAK Inhibitor Manufacturing

As the less active enantiomer, (3S,4S)-N,4-dimethyl-piperidin-3-amine is the ideal compound for use as a reference standard in analytical chemistry. In the quality control of Tofacitinib and related JAK inhibitors, this compound serves as a certified impurity marker (Tofacitinib Impurity C) [1]. Its use enables the development and validation of chiral HPLC methods to accurately quantify the presence of the unwanted (3S,4S) enantiomer in the final API, ensuring that the drug substance meets stringent regulatory purity requirements [2].

Stereospecific Pharmacological Studies and Negative Control Experiments

For medicinal chemists and pharmacologists, this compound is a powerful tool for establishing the stereospecificity of a biological target. By comparing the activity of the (3S,4S) enantiomer directly against its (3R,4R) counterpart, researchers can definitively link a compound's observed potency to its three-dimensional shape . The (3S,4S) form can be used as a matched negative control in cell-based assays or biochemical binding studies to demonstrate that any observed effect is due to the specific (3R,4R) conformation, thereby validating the mechanism of action for lead compounds .

Synthesis of a Specific Tofacitinib Impurity for Toxicology and Stability Studies

In pharmaceutical development, isolated impurities must be synthesized and characterized for toxicological assessment and stability studies. (3S,4S)-N,4-dimethyl-piperidin-3-amine is a direct precursor for the intentional synthesis of (3S,4S)-Tofacitinib . Procuring this specific building block allows process chemistry teams to produce gram quantities of the impurity, which are then used in forced degradation studies to understand the impurity profile over the drug's shelf life and in safety studies to ensure the impurity is present below toxicologically relevant thresholds [3].

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